
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- is a synthetic organic compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- typically involves the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to form aminonaphthalene.
Sulfonation: Aminonaphthalene undergoes sulfonation to form naphthalenesulfonamide.
Substitution: The sulfonamide group is substituted with dimethylamino and hydroxybutyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalenesulfonamide: Basic structure without additional functional groups.
Dimethylaminonaphthalene: Contains dimethylamino group but lacks sulfonamide and hydroxybutyl groups.
Hydroxybutylnaphthalene: Contains hydroxybutyl group but lacks sulfonamide and dimethylamino groups.
Uniqueness
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(4-hydroxybutyl)- is unique due to the combination of functional groups, which enhances its reactivity and potential applications. The presence of dimethylamino and hydroxybutyl groups provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
110232-20-7 |
|---|---|
Molekularformel |
C16H22N2O3S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-(dimethylamino)-N-(4-hydroxybutyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H22N2O3S/c1-18(2)15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)17-11-3-4-12-19/h5-10,17,19H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
RHUAFMOLUNAWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


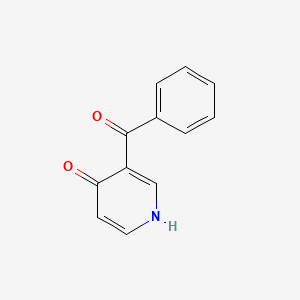
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

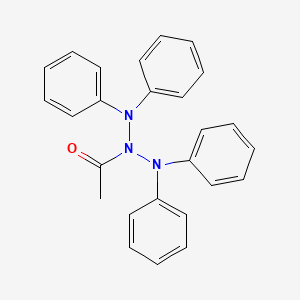
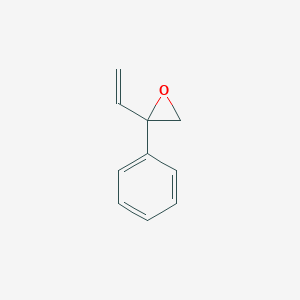
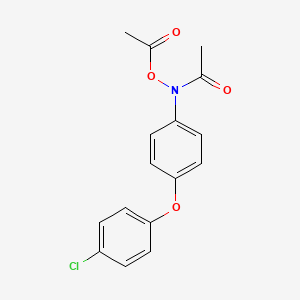
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)


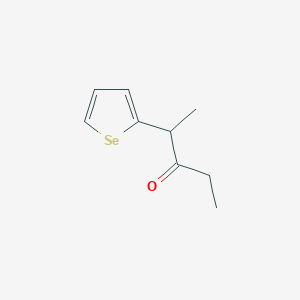
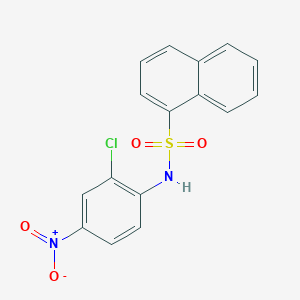

![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)
